

# Spectroscopic Profile of 6-Chloropyrazine-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605

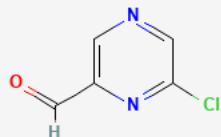
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Chloropyrazine-2-carbaldehyde**. Due to the limited availability of specific experimental data in public databases, this guide presents a combination of predicted values and data from analogous compounds to offer a robust profile for this molecule. The information herein is intended to support research and development activities by providing key spectroscopic characteristics and methodologies.

## Molecular Structure and Properties

- IUPAC Name: **6-chloropyrazine-2-carbaldehyde**
- Synonyms: 5-Chloropyrazine-2-carbaldehyde
- CAS Number: 874114-34-8
- Molecular Formula: C<sub>5</sub>H<sub>3</sub>ClN<sub>2</sub>O
- Molecular Weight: 142.54 g/mol



- Structure:

## Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** based on analysis of similar chemical structures and computational predictions.

### <sup>1</sup>H NMR Spectroscopy Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 400 MHz

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Assignment
~9.9 - 10.1	Singlet (s)	Aldehyde (CHO)
~8.8 - 9.0	Singlet (s)	Pyrazine H
~8.6 - 8.8	Singlet (s)	Pyrazine H

### <sup>13</sup>C NMR Spectroscopy Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 100 MHz

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~190 - 195	Aldehyde Carbonyl (C=O)
~150 - 155	Pyrazine Carbon (C-Cl)
~145 - 150	Pyrazine Carbon
~140 - 145	Pyrazine Carbon
~135 - 140	Pyrazine Carbon

## Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi Doublet)
~1710 - 1690	Strong	Carbonyl (C=O) Stretch
~1600 - 1450	Medium	Pyrazine Ring C=C and C=N Stretch
~1100 - 1000	Medium	C-Cl Stretch

## Mass Spectrometry (MS) Data (Predicted)

- Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
142/144	High	Molecular Ion $[M]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
113/115	Medium	$[\text{M}-\text{CHO}]^+$
85	Medium	$[\text{M}-\text{CHO}-\text{Cl}]^+$

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** are not readily available. However, the following general methodologies are standard for compounds of this type.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloropyrazine-2-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
  - Reference the spectrum to the solvent peak.

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

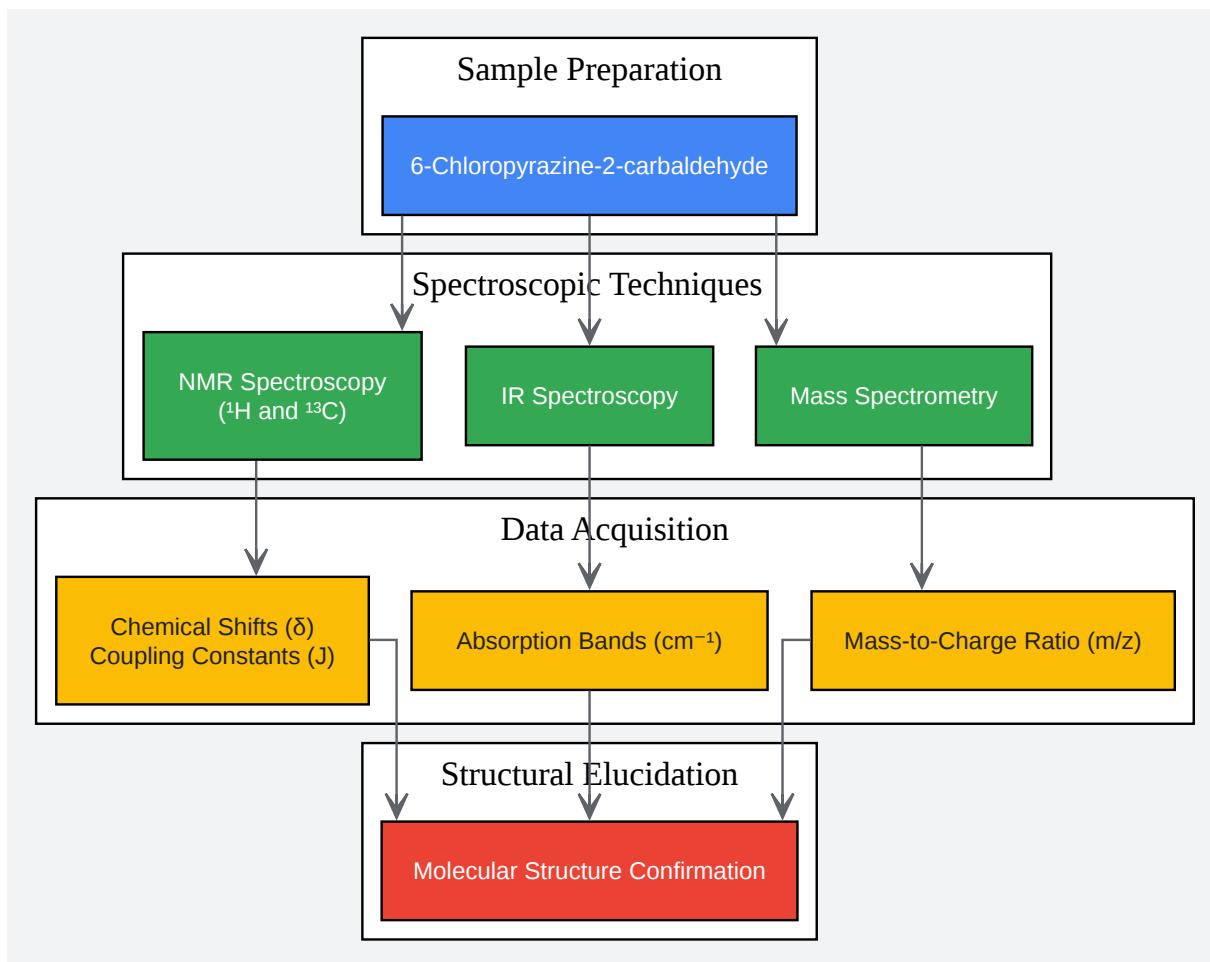
- Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample holder.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition:
  - EI Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.
  - ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data in both positive and negative ion modes.

## Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **6-Chloropyrazine-2-carbaldehyde**.



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### Spectroscopic Analysis Workflow

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